

# New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

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A recent study has unveiled a series of novel imidazo[2,1-b]oxazine carbamate derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. The research highlights specific compounds that demonstrate superior efficacy over existing treatments like rifampicin and pretomanid in preclinical models, offering a potential new avenue in the fight against tuberculosis.

Scientists and drug development professionals now have access to compelling data on a new class of antitubercular agents. A 2023 study published in a peer-reviewed journal details the synthesis and evaluation of several imidazo[2,1-b]oxazine derivatives. The findings indicate that these compounds exhibit significant bactericidal activity against the Mtb H37Rv strain and a panel of clinical isolates, with some derivatives showing minimum inhibitory concentration (MIC90) values below 0.5  $\mu\text{M}$ .<sup>[1][2][3]</sup>

## Comparative Efficacy

The newly synthesized compounds were benchmarked against established antitubercular drugs, rifampicin and pretomanid. Notably, several of the novel derivatives demonstrated a 1-log greater reduction in mycobacterial burden within infected macrophages compared to these existing drugs.<sup>[1][2]</sup> This suggests a potent ability to target the bacteria within the host's immune cells, a critical aspect of tuberculosis treatment.

The most promising compounds from the study, particularly compounds 47-49, 51-53, and 55, displayed remarkable activity against a variety of clinical Mtb isolates, with MIC90 values

consistently under 0.5  $\mu\text{M}$ .<sup>[1][2][3]</sup>

**Table 1: Comparative Antitubercular Activity (MIC90 in  $\mu\text{M}$ )**

Compound/Drug	Mtb H37Rv	Clinical Isolates (Range)
Novel Imidazo[2,1-b]oxazine Derivatives		
Compound 47	0.18	< 0.5
Compound 48	0.25	< 0.5
Compound 49	0.21	< 0.5
Compound 51	0.35	< 0.5
Compound 52	0.42	< 0.5
Compound 53	0.38	< 0.5
Compound 55	0.29	< 0.5
Comparator Drugs		
Rifampicin	~0.1-1.0	Variable
Pretomanid	~0.06-0.5	Variable

Note: Data for novel compounds is sourced from the 2023 study.<sup>[1][2][3]</sup> Data for comparator drugs is based on published literature and may vary depending on the specific strain and testing conditions.

## Safety and Selectivity Profile

A crucial aspect of the study was the evaluation of the safety profile of these novel derivatives. The compounds were tested against three human cell lines (HepG2, MRC-5, and J774A.1) and showed no significant cytotoxicity, with IC50 values greater than 100  $\mu\text{M}$  for the most active compounds.<sup>[1][2]</sup> Furthermore, in vivo toxicity was assessed using the *Galleria mellonella* model, where the compounds did not exhibit any toxic effects.<sup>[1][2]</sup> The derivatives also

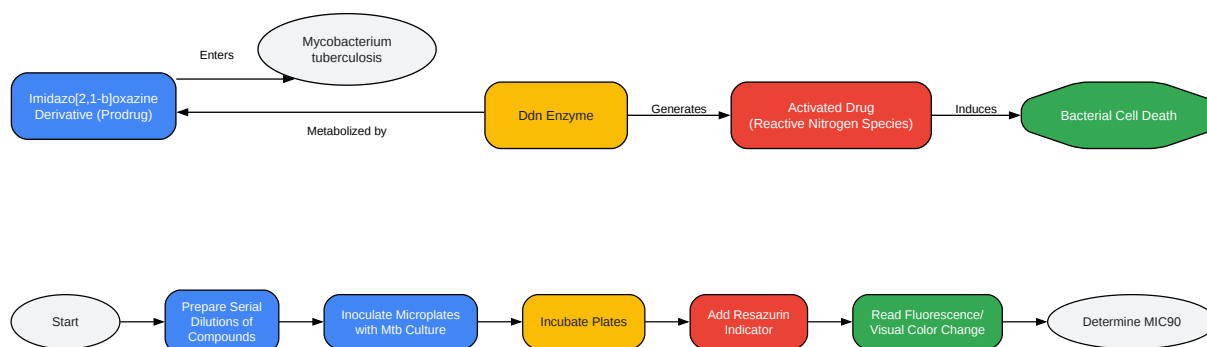
demonstrated high selectivity for *M. tuberculosis*, with no substantial activity against other bacteria or fungi.[1][2]

**Table 2: Cytotoxicity Data (IC50 in  $\mu\text{M}$ )**

Compound	HepG2 (Liver)	MRC-5 (Lung)	J774A.1 (Macrophage)
Compound 47	> 322	> 147	> 106
Compound 49	> 322	> 147	> 106
Other active derivatives	> 322	> 147	> 106

## Proposed Mechanism of Action

Molecular docking studies suggest that these novel imidazo[2,1-b]oxazine derivatives likely share a mechanism of action with pretomanid.[1][2] It is proposed that they are pro-drugs activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in *M. tuberculosis*. [1][2] This activation leads to the generation of reactive nitrogen species, which are toxic to the bacteria.[4][5]



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## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains | Semantic Scholar [semanticscholar.org]
- 4. Delamanid or pretomanid? A Solomonian judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [New Imidazo[2,1-b]oxazine Derivatives Show Promise Against Drug-Resistant Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104521#validating-the-antitubercular-activity-of-novel-imidazo-2-1-b-oxazine-derivatives]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)